molecular formula C20H17N3O2S B2702247 2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 20800-65-1

2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2702247
CAS No.: 20800-65-1
M. Wt: 363.44
InChI Key: GSYCFOKJGDGKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, and a nitrophenyl group, which is a phenyl ring with a nitro (-NO2) substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The nitro group in the molecule is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The compound might also undergo reduction reactions to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown advancements in the synthesis and structural analysis of related quinazoline derivatives. For instance, a novel triazole derivative closely related to quinazoline compounds has been synthesized, and its structural, spectroscopic, and electronic properties have been extensively analyzed. This includes tautomeric energetic analysis, vibrational wavenumbers, and molecular electrostatic potential surface calculations, indicating the depth of structural analysis achievable for such compounds (Alaşalvar et al., 2021).

Antioxidant and Bioactivity

The same study on the triazole derivative also evaluated its radical scavenging activities using various test methods, demonstrating significant antioxidant activities. This suggests potential antioxidant applications for structurally similar quinazoline derivatives, highlighting their relevance in studying oxidative stress-related conditions (Alaşalvar et al., 2021).

Molecular Docking and Bioactivity Investigations

Further, molecular docking studies have been conducted to analyze the interaction of these compounds with biological targets, such as the SARS-CoV-2 main protease. This indicates their potential application in drug discovery and design, particularly in identifying lead compounds for therapeutic interventions against specific diseases (Alaşalvar et al., 2021).

Solid Phase Synthesis Techniques

Another aspect of research focuses on the synthesis techniques, where solid phase synthesis of 1, 2-disubstituted-6-nitro-1,4-dihydroquinazolines using a tetrafunctional scaffold has been described. This demonstrates the versatility and efficiency of modern synthesis methods in creating complex quinazoline derivatives, which could be applied to the synthesis of 2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (Wang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s known that nitrophenol derivatives can undergo redox reactions . In these reactions, Fe3+ ions are reduced by N2H4 and self-oxidized to produce H+ ions and N2. Subsequently, H+ ions and Fe3+ ions reduce aromatic nitro groups into corresponding amino groups .

Biochemical Pathways

Similar compounds have been shown to be involved in the catalytic reduction of nitrophenols . This suggests that this compound might also interact with similar biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound might also have similar effects.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential biological activity, given the presence of a quinazoline group, which is common in many biologically active compounds .

Properties

IUPAC Name

2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-23(25)16-12-10-14(11-13-16)19-21-20(26)17-8-4-5-9-18(17)22(19)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCFOKJGDGKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.